3-(1-methylcyclopropyl)azetidine hydrochloride
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Overview
Description
3-(1-methylcyclopropyl)azetidine hydrochloride is a chemical compound with the molecular formula C7H13N.ClH and a molecular weight of 147.65 g/mol . It is a four-membered heterocyclic compound containing an azetidine ring substituted with a 1-methylcyclopropyl group. This compound is primarily used in research and development settings, particularly in the fields of organic synthesis and medicinal chemistry .
Preparation Methods
The synthesis of 3-(1-methylcyclopropyl)azetidine hydrochloride involves several steps, starting with the preparation of the azetidine ring. One common method involves the cyclization of appropriate precursors under specific reaction conditions. The reaction typically requires a base, such as sodium hydride, and a solvent, such as tetrahydrofuran (THF), to facilitate the cyclization process . Industrial production methods may involve similar synthetic routes but are optimized for larger-scale production, ensuring higher yields and purity .
Chemical Reactions Analysis
3-(1-methylcyclopropyl)azetidine hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The azetidine ring can undergo substitution reactions with nucleophiles, such as amines or halides, under appropriate conditions.
Scientific Research Applications
3-(1-methylcyclopropyl)azetidine hydrochloride has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, enabling the construction of more complex molecules.
Biology: The compound is studied for its potential biological activities, including its interactions with various biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new pharmaceuticals.
Industry: It is used in the development of new materials and as a reference standard in analytical chemistry
Mechanism of Action
The mechanism of action of 3-(1-methylcyclopropyl)azetidine hydrochloride involves its interaction with specific molecular targets. The azetidine ring’s strain-driven reactivity allows it to engage in various chemical interactions, potentially affecting biological pathways. The exact molecular targets and pathways involved are subjects of ongoing research .
Comparison with Similar Compounds
3-(1-methylcyclopropyl)azetidine hydrochloride can be compared with other azetidine derivatives, such as:
Azetidine: The parent compound, which lacks the 1-methylcyclopropyl substitution.
N-Methylazetidine: A derivative with a methyl group attached to the nitrogen atom.
Cyclopropylazetidine: A compound with a cyclopropyl group attached to the azetidine ring.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties .
Biological Activity
3-(1-Methylcyclopropyl)azetidine hydrochloride is a compound of interest due to its potential biological activities and therapeutic applications. This article provides a detailed examination of its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
This compound is an azetidine derivative characterized by the presence of a methylcyclopropyl group. The structural formula can be represented as follows:
This compound is soluble in water and exhibits stability under various conditions, which is crucial for its biological evaluation.
Anticancer Properties
Recent studies indicate that azetidine derivatives may exhibit cytotoxic effects against cancer cell lines. For instance, compounds structurally related to this compound have demonstrated significant inhibitory activity against various cancer types, including:
- Breast Cancer (MCF-7 cell line)
- Leukemia (CEM-13 cell line)
The IC50 values reported for similar compounds range from sub-micromolar to micromolar concentrations, indicating potent anticancer activity.
Compound | Cell Line | IC50 (μM) |
---|---|---|
This compound | MCF-7 | TBD |
Related Compound A | CEM-13 | 0.48 |
Related Compound B | MDA-MB-231 | 2.84 |
Neuroprotective Effects
There is emerging evidence that azetidine derivatives can exert neuroprotective effects, likely through modulation of neurotransmitter systems. These effects may be beneficial in the treatment of neurodegenerative diseases.
Case Studies and Research Findings
Study 1: Cytotoxicity Assessment
A recent study evaluated the cytotoxic effects of various azetidine derivatives, including this compound. The results indicated that these compounds could induce apoptosis in cancer cells through caspase activation pathways.
Study 2: Pharmacokinetic Profiling
Pharmacokinetic studies suggest that azetidine derivatives may possess favorable absorption and distribution characteristics, which are essential for therapeutic efficacy. The compound's ability to cross the blood-brain barrier has also been hypothesized based on its structural properties.
Properties
IUPAC Name |
3-(1-methylcyclopropyl)azetidine;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13N.ClH/c1-7(2-3-7)6-4-8-5-6;/h6,8H,2-5H2,1H3;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FPACYXBNIKHVNC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC1)C2CNC2.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14ClN |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
147.64 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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